Propafenone-d5 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

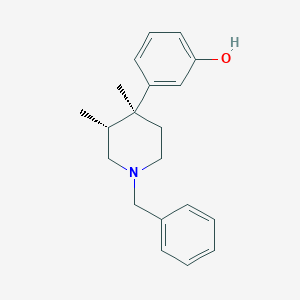

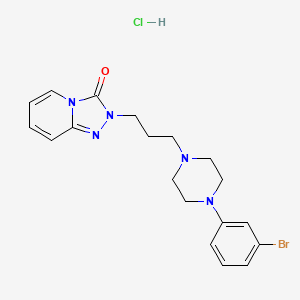

Propafenone-d5 Hydrochloride is the deuterium labeled version of Propafenone Hydrochloride . Propafenone Hydrochloride is a class of anti-arrhythmic medication, which treats illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias .

Molecular Structure Analysis

The molecular formula of Propafenone-d5 Hydrochloride is C21H23D5ClNO3 . The molecular weight is 382.94 . The structure includes a propylamino group, a hydroxy group, and a phenyl group .科学的研究の応用

Antiarrhythmic Drug

Propafenone Hydrochloride (PPF) is an antiarrhythmic drug used for the treatment of heart diseases . It is an active sodium channel blocker, with β-adrenoceptor antagonist and weak calcium antagonist activity . It has been widely used for supraventricular and ventricular tachyarrhythmias .

Pharmacokinetics Research

PPF has complex pharmacokinetics and shows typical characteristics of genetic determination and nonlinear dose-plasma concentration . This highlights the importance of dosages during PPF treatment .

Ratiometric Detection

A simple and time-saving ratiometric fluorescent approach for the determination of PPF was developed using dual emissive carbon dots (DECDs) as a probe . This method shows an excellent linear range from 900 to 100 μM .

Drug Detection

The content of PPF was successfully analyzed in commercial tablets and in complex biological samples with satisfactory recoveries (ranging from 97.1 to 103.3%), showing great potential for application in clinical research .

Forensic Toxicology

A novel and selective GC-MS/MS method for the determination of PPF and its tissue distribution in an intentional fatal poisoning case was developed . This method is applicable to PPF quantification in the range of therapeutic to lethal concentrations in complex post-mortem samples .

Suicide Case Investigation

The distribution of PPF has been investigated in fatal intoxication cases and can be helpful in clinical or forensic toxicology .

作用機序

Target of Action

Propafenone-d5 Hydrochloride, a derivative of Propafenone, primarily targets the sodium channels (SCN5A) and potassium channels (KCNH2) in cardiac muscle cells . These channels play a crucial role in the electrical activity of the heart, regulating the flow of sodium and potassium ions across the cell membrane, which is essential for the initiation and conduction of normal heart rhythms.

Mode of Action

Propafenone-d5 Hydrochloride works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . Additionally, it has weak beta-blocking activity .

Biochemical Pathways

The primary biochemical pathway affected by Propafenone-d5 Hydrochloride is the cardiac action potential . By blocking sodium channels, it reduces the fast inward current carried by sodium ions, which is responsible for the drug’s antiarrhythmic actions . This results in a reduction of upstroke velocity (Phase 0) of the monophasic action potential .

Pharmacokinetics

Propafenone-d5 Hydrochloride is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . The metabolism of Propafenone-d5 Hydrochloride is complex, typically nonlinear, saturable, stereoselective, and dependent on both dose and debrisoquin metaboliser phenotype .

Result of Action

The molecular and cellular effects of Propafenone-d5 Hydrochloride’s action primarily involve the stabilization of myocardial membranes and the reduction of arrhythmias . It is particularly effective in ventricular arrhythmias and is used in the management of paroxysmal atrial fibrillation/flutter and ventricular arrhythmias .

Action Environment

The action, efficacy, and stability of Propafenone-d5 Hydrochloride can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as genetic factors affecting metabolism, can significantly impact the drug’s effectiveness and tolerability .

Safety and Hazards

Propafenone can cause a serious heart problem. The risk may be higher if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . It’s important to avoid dust formation and inhalation, and to use personal protective equipment when handling Propafenone-d5 Hydrochloride .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Propafenone-d5 Hydrochloride involves the conversion of Propafenone to its deuterated form, followed by the reaction with Hydrochloric acid to form the final product.", "Starting Materials": [ "Propafenone", "Deuterium oxide (D2O)", "Sodium borodeuteride (NaBD4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Propafenone is dissolved in deuterated solvent (D2O) and reacted with sodium borodeuteride (NaBD4) to replace the hydrogen atoms with deuterium atoms.", "The resulting deuterated Propafenone is then isolated and purified.", "The purified deuterated Propafenone is dissolved in water and reacted with hydrochloric acid (HCl) to form Propafenone-d5 Hydrochloride.", "The reaction mixture is then neutralized with sodium hydroxide (NaOH) and the final product is isolated and purified." ] } | |

CAS番号 |

93909-48-9 |

製品名 |

Propafenone-d5 Hydrochloride |

分子式 |

C21H28ClNO3 |

分子量 |

382.94 |

IUPAC名 |

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i3D,4D,5D,8D,9D; |

InChIキー |

XWIHRGFIPXWGEF-HIBBSUKHSA-N |

SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

同義語 |

1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-d5-1-propanone Hydrochloride; 2’-[2-Hydroxy-3-(propylamino)propoxy]-3-phenyl-d5-propiophenone Hydrochloride; Arythmol-d5; Pronon-d5; Rythmol-d5; Rytmonorm-d5; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

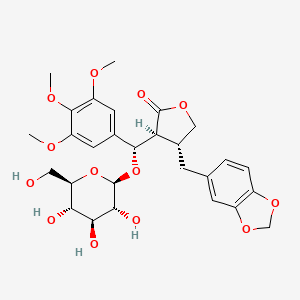

![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)

![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)

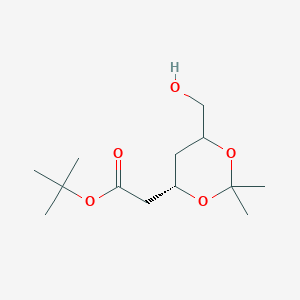

![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)

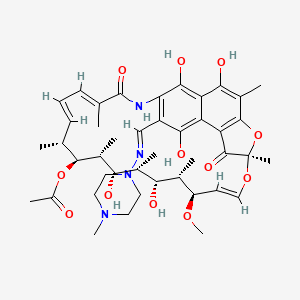

![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)

![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)